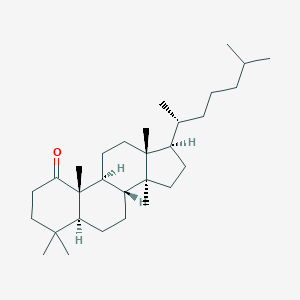
Lanostan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanostan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C30H52O and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Antitumor Activity
Recent studies have highlighted the potential of lanostane triterpenoids, including lanostan-1-one, in cancer therapy. A patent describes novel lanostane triterpenoids that exhibit cytotoxic effects on tumor cells with specific mutant genes such as p53 and Ras. These compounds show low toxicity towards normal cells, indicating their potential for personalized cancer treatments targeting specific genetic mutations .
1.2 Anti-Adipogenesis
Research on lanostane triterpenoids derived from Ganoderma applanatum has demonstrated significant anti-adipogenic effects. In a study involving 3T3-L1 cell models, several newly identified compounds exhibited stronger anti-adipogenesis than the control. Notably, compounds with an A-seco-23→26 lactone skeleton were particularly effective, suggesting a structure-activity relationship that could guide future therapeutic developments .
Neuroprotective Effects
This compound and related compounds have shown promise in neuroprotection. For instance, triterpenoids from Ganoderma lucidum have been investigated for their ability to protect neuronal cells from oxidative stress and inflammation. One study reported that certain lanostane derivatives increased the viability of Neuro-2a cells exposed to toxic agents and reduced reactive oxygen species (ROS) levels, indicating their potential in treating neurodegenerative diseases .
Anti-inflammatory Properties
The protective effects of lanostane triterpenoids against inflammatory conditions have also been explored. Inotodiol, a compound related to this compound, was found to mitigate inflammatory cytokine expression in human keratinocytes under stress conditions induced by TNF-α and UV radiation. This suggests potential applications in dermatological therapies for inflammatory skin diseases .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of lanostane triterpenoids is crucial for optimizing their therapeutic efficacy. A study established SAR for various compounds isolated from G. applanatum, linking specific structural features to their biological activities, particularly in anti-adipogenesis and cytotoxicity against cancer cells .
Summary Table of Key Applications
| Application Area | Compound(s) Involved | Key Findings |
|---|---|---|
| Antitumor Activity | Novel lanostane triterpenoids | Cytotoxic to tumor cells with p53/Ras mutations |
| Anti-Adipogenesis | Compounds from G. applanatum | Effective in reducing lipid accumulation |
| Neuroprotection | Lanostane derivatives | Increased cell viability; reduced ROS levels |
| Anti-inflammatory | Inotodiol | Mitigated cytokine expression under stress |
Propriétés
Numéro CAS |
16196-36-4 |
|---|---|
Formule moléculaire |
C30H52O |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |
Clé InChI |
VROGDMZAHJRJCC-VHORBSQOSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
Synonymes |
Lanostan-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















